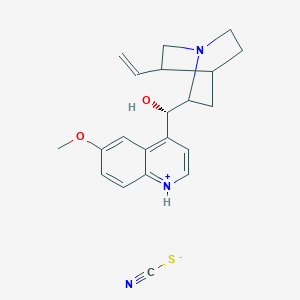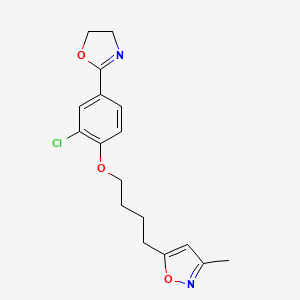
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- is a complex organic compound belonging to the isoxazole family. This compound is characterized by a methyl substituent at the 3-position and a 5-[2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy]butyl substituent at the 5-position . It has garnered interest due to its potential biological activities, particularly its role as an antiviral agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxazolines, and various organic solvents .
Industrial Production Methods
化学反応の分析
Types of Reactions
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the isoxazole ring.
Reduction: This reaction can reduce the oxazole ring to its corresponding alcohol.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various halogens or other functional groups .
科学的研究の応用
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against certain viruses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- exerts its effects involves interactions with specific molecular targets. As an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The exact pathways and molecular targets are still under investigation, but it is believed to disrupt the viral life cycle at multiple stages .
類似化合物との比較
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Oxazoline derivatives: Compounds with similar oxazoline rings but different substituents.
Uniqueness
Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- is unique due to its specific combination of substituents, which confer distinct biological activities. Its potential as an antiviral agent sets it apart from other similar compounds .
特性
CAS番号 |
98033-98-8 |
|---|---|
分子式 |
C17H19ClN2O3 |
分子量 |
334.8 g/mol |
IUPAC名 |
5-[4-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]butyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C17H19ClN2O3/c1-12-10-14(23-20-12)4-2-3-8-21-16-6-5-13(11-15(16)18)17-19-7-9-22-17/h5-6,10-11H,2-4,7-9H2,1H3 |
InChIキー |
NYPJBNNOELNMOI-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)CCCCOC2=C(C=C(C=C2)C3=NCCO3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


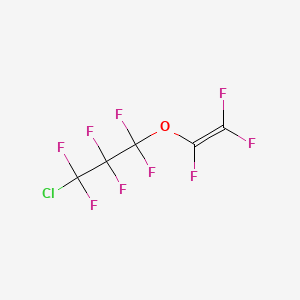
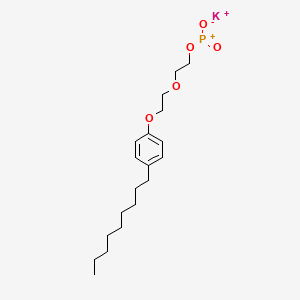

![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)
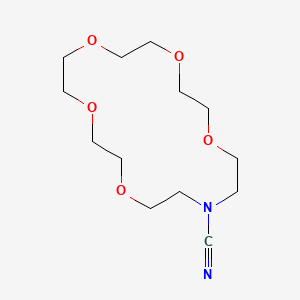

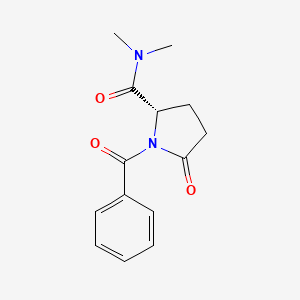

![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
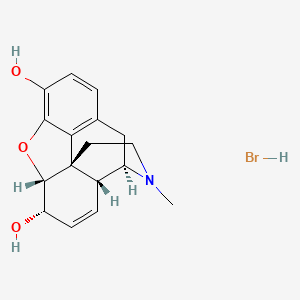
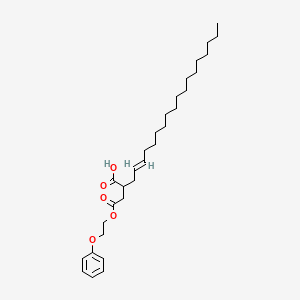
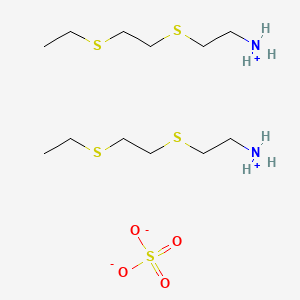
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
